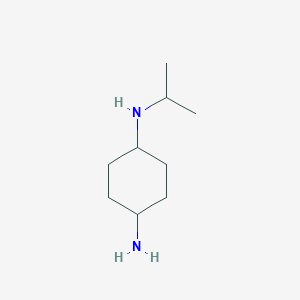

N1-Isopropylcyclohexane-1,4-diamine

Description

N1-Isopropylcyclohexane-1,4-diamine is a cyclohexane-based diamine derivative with an isopropyl substituent on one of its amine groups. Its molecular formula is C₉H₂₀N₂ (free base) or C₉H₂₂Cl₂N₂ in its dihydrochloride form (CAS: 1909347-65-4) . This compound is stereochemically defined, with the (1R,4R) configuration indicating a trans arrangement of the amine groups on the cyclohexane ring . It is commercially available as a high-purity biochemical intermediate, utilized in pharmaceuticals, agrochemicals, and polymer synthesis .

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

4-N-propan-2-ylcyclohexane-1,4-diamine |

InChI |

InChI=1S/C9H20N2/c1-7(2)11-9-5-3-8(10)4-6-9/h7-9,11H,3-6,10H2,1-2H3 |

InChI Key |

XBIIOWJDJMRYBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropylcyclohexane-1,4-diamine typically involves the following steps:

Cyclohexane Nitration: Cyclohexane is nitrated to form cyclohexane-1,4-dinitro compound.

Reduction: The dinitro compound is then reduced to cyclohexane-1,4-diamine using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Isopropylation: The cyclohexane-1,4-diamine is then reacted with isopropyl halide (e.g., isopropyl chloride) in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: N1-Isopropylcyclohexane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Hydrogen gas with a metal catalyst like palladium or nickel.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N1-Isopropylcyclohexane-1,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N1-Isopropylcyclohexane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its isopropyl group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Substituent Variations

- N1-Methylcyclohexane-1,4-diamine (CAS: 38362-02-6): Replaces the isopropyl group with a methyl group, reducing steric hindrance. This derivative exhibits higher solubility in polar solvents due to its smaller substituent .

- N1-Neopentylcyclohexane-1,4-diamine (): Features a bulky neopentyl group, which may enhance thermal stability but reduce reactivity in nucleophilic reactions compared to the isopropyl variant.

Stereochemical Variations

- cis-Cyclohexyl-1,2-diamine vs. trans-Cyclohexyl-1,4-diamine ():

The 1,2-diamine isomer (cis) has lower enthalpy of sublimation (ΔsubH° = 107.4 kJ/mol) compared to the 1,4-diamine (ΔsubH° = 113.5 kJ/mol), reflecting differences in molecular packing and hydrogen-bonding networks .

Physical and Chemical Properties

Key Research Findings

- Thermodynamic Stability : The trans-1,4 configuration of this compound confers higher thermal stability than cis-1,2 isomers, as evidenced by calorimetry data .

- Pharmaceutical Potential: Structural analogues like (1R,4R)-N1-(4-chlorobenzyl)cyclohexane-1,4-diamine hydrochloride () demonstrate antimicrobial activity, suggesting that substituent bulk and electronic properties critically influence bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.